Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate

Description

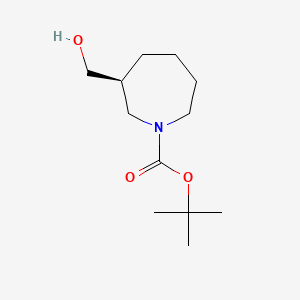

tert-Butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate is a chiral azepane derivative characterized by a seven-membered azepane ring with a hydroxymethyl substituent at the (3S) position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways. Its stereochemical configuration and functional groups (hydroxymethyl and Boc) influence its reactivity, solubility, and stability, making it a versatile scaffold for further derivatization .

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |

InChI Key |

GTUZRHLZQZWTGH-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)CO |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylate group to alcohols.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Name | Substituent at C3 | Protecting Group | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| This compound | Hydroxymethyl | Boc | C₁₂H₂₃NO₃ | 245.32 | Not provided |

| tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate | 1H-triazol-5-yl | Boc | C₁₃H₂₂N₄O₂ | 266.34 | 2381149-47-7 |

| Benzyl (3S)-3-hydroxyazepane-1-carboxylate | Hydroxy | Benzyl | C₁₄H₁₉NO₃ | 249.31 | 1932807-60-7 |

| tert-Butyl (3S)-3-aminoazepane-1-carboxylate | Amino | Boc | C₁₁H₂₂N₂O₂ | 214.30 | 625471-04-7 |

Key Observations :

Functional Group Impact :

- The hydroxymethyl group in the target compound enhances hydrophilicity compared to the triazol-5-yl group (logP ~1.2 vs. ~2.5 estimated) .

- The Boc group (tert-butyl) provides superior steric protection compared to the benzyl group , reducing susceptibility to nucleophilic attack .

Stereochemical Considerations :

- All listed compounds retain the (3S) configuration, critical for binding to chiral receptors (e.g., G-protein-coupled receptors) .

Synthetic Utility: The triazol-5-yl derivative is used in click chemistry for bioconjugation . The amino variant (CAS 625471-04-7) serves as a precursor for peptide coupling reactions .

Physicochemical Properties and Stability

Key Findings :

Biological Activity

Tert-butyl (3S)-3-(hydroxymethyl)azepane-1-carboxylate is a compound of significant interest in the field of medicinal chemistry. Its unique structure, characterized by a hydroxymethyl group attached to an azepane ring, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 227.32 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites on these targets, while the azepane ring contributes to the compound's structural stability. This interaction can modulate enzymatic activity or receptor binding, leading to various biological effects.

Key Mechanisms

- Enzyme Inhibition : Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Binding : The compound's structural features suggest it may bind to specific receptors, modulating physiological responses.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been tested against acetylcholinesterase (AChE), an enzyme critical in neurotransmitter regulation. In vitro assays demonstrated a significant inhibition rate, indicating potential applications in treating neurodegenerative diseases where AChE activity is dysregulated.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive | 0.17 μM |

| β-secretase 1 | Non-competitive | 15.4 nM |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in astrocytes exposed to amyloid-beta peptides. The results indicated that the compound significantly improved cell viability and reduced oxidative stress markers compared to controls, suggesting its potential in Alzheimer's disease models.

- Anti-inflammatory Activity : Another research effort focused on the compound's ability to modulate inflammatory responses in vitro. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent.

Research Applications

This compound has diverse applications in both research and industry:

- Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for developing drugs targeting neurodegenerative diseases.

- Synthetic Chemistry : The compound serves as an intermediate in synthesizing more complex organic molecules, showcasing its utility in chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.